BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

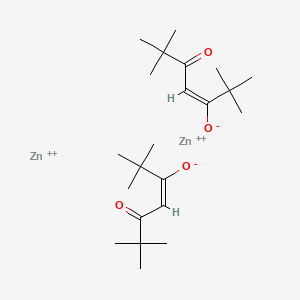

Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex compound that features two zinc ions coordinated with a ligand derived from (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. This compound is of interest due to its unique structural and chemical properties, which make it relevant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC typically involves the reaction of zinc salts with the ligand precursor under controlled conditions. One common method involves the use of zinc acetate and the ligand precursor in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the zinc ions with the ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pH, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized zinc species.

Reduction: Reduction reactions can convert the compound into different zinc complexes with altered oxidation states.

Substitution: The ligand in the compound can be substituted with other ligands, resulting in new dizinc complexes with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide species, while substitution reactions can produce a variety of dizinc complexes with different ligands.

Scientific Research Applications

Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for zinc-containing enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of zinc-based drugs and treatments for zinc deficiency.

Industry: The compound is used in the production of advanced materials, including coatings and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC involves its ability to coordinate with various substrates and catalyze specific reactions. The zinc ions in the compound act as Lewis acids, facilitating the activation of substrates and promoting chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC include other dizinc complexes with different ligands, such as dizinc;(E)-2,2,6,6-tetramethyl-4-oxohept-3-en-3-olate and dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-2-en-3-olate.

Uniqueness

What sets this compound apart from similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain catalytic and industrial applications where other dizinc complexes may not perform as effectively.

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (Zn(TMHD)₂) is an organometallic compound with significant applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : Zn(C₁₁H₁₉O₂)₂

- Molecular Weight : 431.93 g/mol

- CAS Number : 14363-14-5

- Appearance : White crystalline solid

- Melting Point : 144°C

- Boiling Point : 250°C (dec.)

Mechanisms of Biological Activity

Zn(TMHD)₂ exhibits several biological activities attributed to its zinc content and the unique structure of the tetramethylheptanedionate ligands. The following mechanisms have been identified:

- Antioxidant Activity : Zinc is known for its role in cellular defense against oxidative stress. Zn(TMHD)₂ can scavenge free radicals and reduce oxidative damage in cells.

- Enzyme Activation : Zinc ions are critical for the activity of numerous enzymes. Zn(TMHD)₂ may activate metalloproteins and enzymes involved in metabolic processes.

- Cell Signaling Modulation : Zinc plays a role in cell signaling pathways, influencing processes such as apoptosis and cellular proliferation.

Antioxidant Effects

A study investigated the antioxidant properties of Zn(TMHD)₂ in vitro. The compound demonstrated significant free radical scavenging activity compared to control groups, indicating its potential as an antioxidant agent in therapeutic applications .

Enzyme Interaction

Research has shown that Zn(TMHD)₂ enhances the activity of superoxide dismutase (SOD), an important antioxidant enzyme that protects cells from oxidative damage. This enhancement was observed in cell cultures treated with various concentrations of Zn(TMHD)₂ .

Cellular Studies

In a cellular model, Zn(TMHD)₂ was found to promote cell viability and reduce apoptosis in human fibroblast cells exposed to oxidative stress. The compound's protective effects were attributed to its ability to modulate intracellular zinc levels and activate protective signaling pathways .

Case Studies

Applications

The biological activities of Zn(TMHD)₂ suggest potential applications in:

- Nutraceuticals : As an antioxidant supplement to support health.

- Pharmaceuticals : In drug formulations targeting oxidative stress-related diseases.

- Cosmetics : As an ingredient in formulations aimed at skin protection.

Properties

IUPAC Name |

dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.2Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIOXKNMRGILLP-COYDWXKQSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zn+2].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.[Zn+2].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O4Zn2+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.